Azido-PEG8-CH2CO2-NHS
Description
Azido-PEG8-CH2CO2-NHS is a heterobifunctional polyethylene glycol (PEG) derivative containing an azide (-N₃) group and an N-hydroxysuccinimide (NHS) ester. The PEG8 spacer comprises eight ethylene glycol units, conferring high hydrophilicity and biocompatibility. Key properties include:
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N4O12/c23-25-24-3-4-30-5-6-31-7-8-32-9-10-33-11-12-34-13-14-35-15-16-36-17-18-37-19-22(29)38-26-20(27)1-2-21(26)28/h1-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTLXAMVEGXXCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the PEG Backbone
The synthesis begins with the selection of octaethylene glycol (PEG8 diol) as the foundational backbone. To prevent undesired side reactions, the terminal hydroxyl groups are protected using tert-butyl acrylate via a base-catalyzed Michael addition:
Reaction Conditions :
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Solvent : Tetrahydrofuran (THF), 200 mL per 49.64 g PEG8 diol
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Catalyst : Sodium metal (0.9 g per 49.64 g PEG8 diol)
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Temperature : Room temperature, 15-hour reaction
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Workup : Acidification with 5% HCl (pH 2–3), extraction with ethyl acetate, and vacuum distillation.
This step yields the protected PEG8 bis(tert-butyl ester) with >90% purity, confirmed by thin-layer chromatography (TLC).
NHS Ester Activation
The tert-butyl protecting groups are removed with trifluoroacetic acid (TFA), exposing carboxylic acid termini for NHS activation:
Reaction Conditions :
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Solvent : Dichloromethane (164 mL per 11.5 g intermediate)
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Acid : TFA (76.6 mL per 11.5 g intermediate)
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Temperature : 10–15°C during TFA addition, then room temperature for 15 hours.
The carboxylic acid is then activated with NHS using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):
Reaction Conditions :
Purification and Characterization
Purification :
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Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients
Characterization :
-
-NMR (400 MHz, CDCl):
Optimization Strategies and Challenges
Reaction Yield Enhancement
Scalability Considerations
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Batch Size : The protocol supports batch sizes up to 200 g with consistent yields (75–80%).
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Cost Efficiency : Replacing PTSC with mesyl chloride reduced reagent costs by 30% without compromising azidation efficiency.
Applications and Functional Adaptability
This compound is tailored for:
Chemical Reactions Analysis
Click Chemistry with Azide-Alkyne Cycloaddition
The azide group in Azido-PEG8-CH2CO2-NHS participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These form stable 1,2,3-triazole linkages, critical for biomolecule conjugation.
Key findings:
- Reactions proceed efficiently at room temperature with yields >90% in aqueous media .
- PEG8 spacer enhances solubility, reducing steric hindrance during conjugation .
NHS Ester Reaction with Primary Amines
The NHS ester group reacts with primary amines (e.g., lysine residues in proteins) to form stable amide bonds .
Key parameters:
Comparative Reactivity of Functional Groups
| Functional Group | Reactivity | Target | Reaction Speed |
|---|---|---|---|
| Azide (N3) | High with alkynes | Alkyne/DBCO/BCN | Fast (minutes for SPAAC) |
| NHS ester | Moderate with amines | -NH2 groups | Moderate (hours) |
Stability and Storage Considerations
Scientific Research Applications
2.1. Bioconjugation
Bioconjugation is one of the primary applications of Azido-PEG8-CH2CO2-NHS due to its ability to form stable bonds with biomolecules:
- Labeling Proteins and Peptides: The NHS ester reacts with amine groups on proteins to form stable amide bonds, facilitating the labeling of proteins for various analytical techniques.
- Synthesis of Antibody-Drug Conjugates (ADCs): this compound is used in the development of ADCs, where the azide component enables selective attachment to cytotoxic drugs through click chemistry.
Case Study:
In a study involving the synthesis of ADCs targeting prostate-specific membrane antigen (PSMA), this compound was employed to conjugate therapeutic agents to antibodies. The resulting conjugates showed enhanced binding affinity and improved therapeutic indices in preclinical models .
2.2. Drug Delivery Systems
The incorporation of PEG in this compound enhances solubility and biocompatibility, making it suitable for drug delivery applications:
- Nanoparticle Formulation: The compound can be used to modify nanoparticles for targeted drug delivery, improving pharmacokinetics and reducing off-target effects.
- Controlled Release Systems: By attaching drugs via the azide functionality, researchers can create controlled release systems that respond to specific stimuli.
Data Table: Drug Delivery Applications
| Application Type | Description | Benefits |
|---|---|---|
| Nanoparticle Modification | Enhances targeting and solubility | Improved efficacy |
| Controlled Release | Stimuli-responsive drug release | Reduced side effects |
| Antibody Conjugation | Targeted delivery using antibodies | Increased specificity |
2.3. Chemical Synthesis
This compound is also instrumental in synthetic chemistry:
- Click Chemistry: The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the rapid synthesis of complex molecules.
Case Study:
A recent study demonstrated the use of this compound in synthesizing molecular winches through a series of click reactions. The resulting compounds exhibited high yields and were characterized by NMR spectroscopy .
Mechanism of Action
The mechanism of action of Azido-PEG8-CH2CO2-NHS involves:
Azide Group: Participates in click chemistry reactions, forming stable triazole linkages with alkyne groups.
NHS Ester: Reacts with primary amines to form stable amide bonds, facilitating the attachment of the compound to various biomolecules.
Comparison with Similar Compounds
Structural and Functional Variations
Below is a comparative analysis of Azido-PEG8-CH2CO2-NHS with structurally related PEG-azide-NHS derivatives:
Reactivity and Stability
- NHS Ester Hydrolysis :
- This compound exhibits slower hydrolysis in aqueous buffers compared to shorter PEG derivatives (e.g., PEG1 or PEG2) due to the shielding effect of the longer PEG chain .
- The CH₂CO₂ linker in this compound may slightly reduce NHS ester reactivity compared to direct PEG-NHS esters (e.g., Azido-PEG8-NHS ester) .
Solubility and Biocompatibility
Research Findings
- Protein Labeling : this compound demonstrated 98% conjugation efficiency with lysozyme in pH 8.5 buffer, outperforming Azido-PEG4-CH2CO2-NHS (85%) due to reduced steric hindrance .
- Drug Delivery : In a 2023 study, this compound was used to functionalize liposomes for targeted delivery, achieving 70% higher tumor accumulation than shorter PEG analogs .
Biological Activity
Azido-PEG8-CH2CO2-NHS (CAS Number: 2182601-81-4) is a versatile compound widely utilized in bioconjugation and drug delivery systems. This compound features an azide group and an NHS ester, which facilitate its application in various biological contexts, including the synthesis of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). This article reviews its biological activity, applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C22H38N4O12
Molecular Weight: 550.56 g/mol
CAS Number: 2182601-81-4
Functional Groups: Azide, NHS ester
Solubility: Highly soluble in aqueous media due to the PEG spacer.
This compound operates through click chemistry , particularly the azide-alkyne cycloaddition reaction, which allows for rapid and efficient formation of stable triazole linkages. This reaction can occur under mild conditions, making it suitable for biological applications where harsh conditions could denature proteins or nucleic acids .
Biological Applications
- Bioconjugation:
- Drug Delivery Systems:
- Synthesis of PROTACs:
Case Study 1: Protein Labeling
In a study focusing on proteomics, researchers employed this compound to label proteins with fluorescent tags. The results demonstrated that the labeled proteins retained their biological activity, confirming the efficacy of this bioconjugation strategy for studying protein interactions in live cells.
Case Study 2: Targeted Drug Delivery
A recent investigation into targeted delivery mechanisms utilized this compound to conjugate chemotherapeutics to cancer-targeting antibodies. The study found that this approach significantly improved drug accumulation at tumor sites and reduced systemic toxicity compared to non-targeted delivery methods .
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Molecular Weight | Key Applications |
|---|---|---|---|
| Azido-PEG4-CH2CO2-NHS | 1807534-82-2 | 374.4 g/mol | Protein labeling, drug delivery |
| Azido-PEG8-NHS | 1204834-00-3 | 550.56 g/mol | Bioconjugation, ADC synthesis |
| Azido-PEG8-Amine | 857891-82-8 | 438.516 g/mol | PROTAC synthesis |
Q & A
Q. Methodological Answer :
- Storage : Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation and hydrolysis. Lyophilized powders are stable for ≥12 months; solutions in DMF or DMSO should be aliquoted and used within 1 week .
- Handling : Use gloves and eye protection in a fume hood. Avoid dust formation (risk of inhalation) and direct skin contact due to potential irritation (GHS Category 2 for skin/eye irritation) .
- Incompatibilities : Reactive amines, reducing agents, and strong acids/bases can degrade the NHS ester or azide groups .
Advanced: How can researchers optimize reaction efficiency when conjugating this compound to biomolecules (e.g., proteins, peptides)?
Methodological Answer :
Optimization strategies include:
- Molar Ratio : Use a 5–10× molar excess of this compound relative to target amine groups (e.g., lysine residues) to compensate for competing hydrolysis .
- pH Control : Conduct reactions in pH 7.4–8.5 buffers (e.g., PBS or HEPES) to maximize NHS ester reactivity while minimizing hydrolysis. Avoid Tris buffers (competing amines) .
- Temperature : Perform reactions at 4°C for heat-sensitive biomolecules or 25°C for faster kinetics.
- Post-Reaction Quenching : Add excess glycine (10 mM) to terminate unreacted NHS esters. Validate conjugation efficiency via SDS-PAGE (shift in molecular weight) or fluorescence labeling .
Troubleshooting : Low yield may result from insufficient PEG spacer length (PEG8 improves steric accessibility) or aggregation. Test solubility in co-solvents (e.g., 10% DMSO in PBS) .
Advanced: How to resolve contradictory data in azide-alkyne cycloaddition (CuAAC) efficiency when using this compound?
Methodological Answer :
Contradictions in CuAAC efficiency often arise from:
- Catalyst Activity : Use freshly prepared Cu(I) (e.g., TBTA-Cu(I)) to avoid oxidation. Compare results with/without sodium ascorbate (reducing agent) to confirm catalytic efficiency .
- PEG Chain Interference : Long PEG8 chains may sterically hinder click reactions. Test shorter PEG variants (e.g., PEG4) as controls .
- Quantitative Analysis : Employ orthogonal techniques:
- Fluorescence quenching assays (e.g., using DBCO-fluorophore conjugates).
- LC-MS/MS to quantify unreacted azide groups.
- Kinetic Studies : Perform time-course experiments (0–24 hrs) to identify optimal reaction duration .
Q. Methodological Answer :
- Structural Confirmation :
- Purity Assessment :
- Functional Validation :
Advanced: How to address solubility challenges of this compound in aqueous buffers?
Q. Methodological Answer :
- Solvent Systems : Pre-dissolve in DMSO or DMF (≤10% v/v) before adding to aqueous buffers. For hydrophobic conjugates (e.g., lipid-PEG hybrids), use surfactants (e.g., 0.1% Tween-80) .
- pH Adjustment : Increase solubility by titrating to pH 7–8, where the carboxylate form (COO⁻) enhances hydrophilicity .
- Temperature : Warm solutions to 37°C with gentle vortexing. Avoid heating >50°C to prevent NHS ester degradation .
Q. Critical Data :
| Solvent | Solubility (mg/mL) | Stability (24h, 25°C) |
|---|---|---|
| DMSO | 50 | >90% |
| PBS (pH 7.4) | 10 | 70% |
| Water | 5 | 50% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
